1,2-Dibromo-4,5-difluorobenzene

Catalog No.
S704802
CAS No.
64695-78-9
M.F
C6H2Br2F2
M. Wt
271.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromo-4,5-difluorobenzene

CAS Number

64695-78-9

Product Name

1,2-Dibromo-4,5-difluorobenzene

IUPAC Name

1,2-dibromo-4,5-difluorobenzene

Molecular Formula

C6H2Br2F2

Molecular Weight

271.88 g/mol

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI Key

JTEZQWOKRHOKDG-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)F)F

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)F

1,2-Dibromo-4,5-difluorobenzene is an aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.89 g/mol. This compound features two bromine atoms and two fluorine atoms substituting hydrogen atoms on a benzene ring, specifically at the 1,2 and 4,5 positions, respectively. Its structure contributes to its unique chemical properties, including thermal stability and reactivity in various

-Dibromo-4,5-difluorobenzene (CAS 64695-78-9)

is an aromatic organic compound with two bromine and two fluorine atoms attached to a benzene ring. While its specific applications are not extensively documented, it has been utilized as a precursor molecule in the synthesis of other compounds relevant to scientific research. Here are two instances of its use:

  • Synthesis of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl

    Researchers employed 1,2-dibromo-4,5-difluorobenzene as a starting material for the preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl through a Suzuki-Miyaura coupling reaction. This newly synthesized molecule possesses potential applications in organic electronics due to its interesting optoelectronic properties [].

  • Synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol

    In another study, 1,2-dibromo-4,5-difluorobenzene served as a key intermediate in the synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol. This synthesized compound exhibited promising antiproliferative activity against various cancer cell lines, suggesting its potential as a lead molecule for further drug development [].

That are characteristic of halogenated aromatic compounds. Notably:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under certain conditions, leading to the formation of various substituted products.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, which are useful in synthesizing complex organic molecules .
  • Dilithiation: In the presence of lithium diisopropylamide (LDA), it can undergo dilithiation, allowing for further functionalization .

1,2-Dibromo-4,5-difluorobenzene can be synthesized through various methods:

  • Halogenation of Aromatic Compounds: The compound can be synthesized by the electrophilic bromination of 4,5-difluorobenzene using bromine in a suitable solvent.
  • Direct Fluorination: Another method involves the direct fluorination of dibromobenzene derivatives using fluorinating agents under controlled conditions .
  • Lithiation-Followed by Halogenation: This method involves lithiation of a precursor compound followed by halogenation to introduce both bromine and fluorine atoms .

1,2-Dibromo-4,5-difluorobenzene is primarily used in:

  • Organic Synthesis: As a building block for synthesizing other fluorinated compounds.
  • Materials Science: Due to its thermal stability, it is used in the development of advanced materials.
  • Pharmaceutical Chemistry: It may serve as an intermediate in the synthesis of biologically active compounds.

Interaction studies involving 1,2-dibromo-4,5-difluorobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic pathways to create more complex molecules. The interactions are crucial for developing new materials and pharmaceuticals.

Several compounds share structural similarities with 1,2-dibromo-4,5-difluorobenzene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-DibromobenzeneC₆H₄Br₂Contains only bromine substituents
1,2-DifluorobenzeneC₆H₄F₂Contains only fluorine substituents
1-Bromo-4-fluorobenzeneC₆H₄BrFContains one bromine and one fluorine
1-Bromo-2-fluoro-4-nitrobenzeneC₆H₄BrFNO₂Contains additional nitro group affecting reactivity

The unique combination of both bromine and fluorine atoms at specific positions on the benzene ring gives 1,2-dibromo-4,5-difluorobenzene distinct chemical properties compared to these similar compounds. Its ability to participate in diverse

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.61%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

64695-78-9

Wikipedia

1,2-Dibromo-4,5-difluorobenzene

Dates

Modify: 2023-08-15

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